Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate
Overview
Description
Synthesis Analysis
Ethyl levulinate can be synthesized through the condensation reaction between levulinic acid and ethanol . Various synthesis methods have been developed to improve the efficiency and yield of the reaction .Molecular Structure Analysis
The molecular formula of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is C8H12O4 . Its InChI code is 1S/C8H12O4/c1-2-12-8 (10)6-5-11-4-3-7 (6)9/h6H,2-5H2,1H3 .Chemical Reactions Analysis
This compound is utilized in scientific research for its unique properties, enabling the synthesis of novel compounds and facilitating studies on biological activities.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 253.2±30.0 °C and a predicted density of 1.162±0.06 g/cm3 .Scientific Research Applications
Synthesis and Derivatives
- Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate and its derivatives are prominently used in organic synthesis. For example, ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized through a one-pot three-component reaction, showcasing the compound's utility in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).
Chemical Reactions and Modifications
- The compound plays a crucial role in various chemical reactions. For instance, the reaction of ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate with 1-naphthylamine led to the formation of two isomeric enaminones, showcasing its reactivity and versatility in organic chemistry (Brbot-Šaranović et al., 2001).
Pharmaceutical Research
- While avoiding specific details on drug use and dosage, it's noteworthy that certain derivatives of this compound have been synthesized for potential pharmaceutical applications. For instance, ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, synthesized through metal-catalyzed reactions, showed potent anti-tumor activity against HeLa cells (Wang et al., 2011).
Corrosion Inhibition
- This compound derivatives have also been explored for their corrosion inhibition properties. Studies on pyran derivatives including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate showed significant corrosion mitigation of mild steel in sulphuric acid solution, highlighting its potential in industrial applications (Saranya et al., 2020).
Crystal Structure Analysis
- The compound's derivatives are also significant in crystallography studies. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was analyzed, providing insights into the molecular conformation and interactions within the crystal (Kumar et al., 2018).
Catalysis and Synthetic Applications
- This compound derivatives have been used in catalytic processes for synthesizing various compounds. For example, a phosphine-catalyzed annulation using ethyl 2-methyl-2,3-butadienoate showcased the synthesis of highly functionalized tetrahydropyridines, demonstrating the compound's role in catalytic synthetic processes (Zhu et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-oxooxane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJSLBBFQOCMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599876 | |
Record name | Ethyl 4-oxooxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141419-94-5 | |
Record name | Ethyl 4-oxooxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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